Formaldehyde diisopropyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

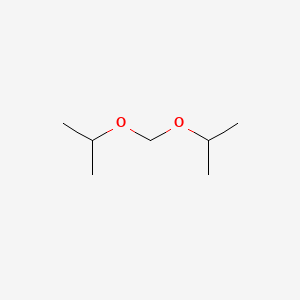

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-yloxymethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)8-5-9-7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEVXRIFJZNMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880717 | |

| Record name | propane, 2,2'-[methylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2568-89-0 | |

| Record name | 2,2′-[Methylenebis(oxy)]bis[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | propane, 2,2'-[methylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 2,2'-[methylenebis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Formaldehyde Diisopropyl Acetal (CAS 2568-89-0): Properties, Synthesis, and Applications

Foreword: Understanding the Utility of a Niche Acetal

In the landscape of synthetic chemistry, formaldehyde diisopropyl acetal, also known as diisopropoxymethane, emerges as a compound of significant practical importance. While structurally simple, its utility extends from being a stable, less hazardous surrogate for formaldehyde to a crucial protecting group and intermediate in the synthesis of complex molecules.[1][2] This guide provides an in-depth exploration of its properties, synthesis, and key applications, tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent. We will delve into not just the "what" but the "why," providing the causal reasoning behind its reactivity and handling protocols to ensure both successful and safe implementation in the laboratory.

Physicochemical and Molecular Properties

This compound is a clear, colorless liquid characterized by a faint, fruity odor.[1] Its molecular structure consists of a central methylene carbon bonded to two isopropoxy groups. This acetal structure is the key to its chemical stability and function.

Identification and Nomenclature

-

Chemical Name: this compound

-

IUPAC Name: 2-(propan-2-yloxymethoxy)propane[3]

-

CAS Number: 2568-89-0

-

Synonyms: Diisopropoxymethane, 2,2'-(Methylenebisoxy)bispropane[2]

-

Molecular Formula: C₇H₁₆O₂[3]

-

InChI Key: WDEVXRIFJZNMKM-UHFFFAOYSA-N[4]

Tabulated Physical and Chemical Data

The physical properties of a reagent are critical for designing experiments, particularly for purification and reaction setup. The data below has been consolidated from multiple sources. Discrepancies in reported values, common for less-studied compounds, are presented as ranges to reflect the available literature.

| Property | Value | Source(s) |

| Molecular Weight | 132.20 g/mol | [3] |

| Appearance | Colorless liquid with a faint, fruity odor | [1][4] |

| Boiling Point | 109 – 127.1 °C (at 760 mmHg) | [1][2] |

| Melting Point | -69 °C | [2] |

| Density | 0.795 – 0.839 g/cm³ (at 20-25 °C) | [1][2] |

| Flash Point | 16 °C | [1] |

| Refractive Index | ~1.396 | [1] |

| Vapor Pressure | 13.7 mmHg (at 25 °C) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| Storage Temperature | 2 – 8 °C (Refrigerator) | [2] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Topological Polar Surface Area | 18.5 Ų | [5] |

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are governed by the principles of acetal chemistry. It is formed through an equilibrium reaction that can be manipulated to achieve high yields, and its stability under specific conditions makes it an excellent protecting group.

Synthesis Pathway: Acid-Catalyzed Acetalization

The primary route to synthesizing this compound is the acid-catalyzed reaction between formaldehyde and two equivalents of isopropanol.[2] The reaction proceeds via a hemiacetal intermediate.

Causality of Experimental Design: This is an equilibrium-limited reaction. To drive the reaction toward the product (the acetal), the water byproduct must be removed as it forms. In a laboratory setting, this is typically achieved using a Dean-Stark apparatus. For industrial-scale synthesis, reactive distillation is an efficient method where the reaction and separation occur in the same unit, continuously removing water and lower-boiling reactants to push the equilibrium forward.[6] The acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid-supported acid like an ion-exchange resin (e.g., Amberlyst 15), is crucial for protonating the formaldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by isopropanol.[6]

Caption: Acid-catalyzed synthesis of this compound.

Representative Laboratory Synthesis Protocol

This protocol is a self-validating system; successful formation of the product can be monitored by the collection of the theoretical amount of water.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be oven- or flame-dried to remove residual moisture.

-

Reagent Charging: To the flask, add isopropanol (2.2 equivalents) and a suitable non-polar solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.01 eq).

-

Reaction Initiation: Begin heating the mixture to reflux. The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the solvent will overflow back into the reaction flask.

-

Formaldehyde Addition: Once reflux is stable, slowly add a source of formaldehyde, such as paraformaldehyde (1.0 equivalent), in portions to control the exothermic reaction.

-

Monitoring and Completion: Continue refluxing until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This typically takes several hours.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure this compound.

Reactivity: The Acetal as a Protecting Group

The core utility of acetals in organic synthesis is their stability profile. They are inert to strongly nucleophilic and basic reagents, such as Grignard reagents, organolithiums, and metal hydrides (e.g., LiAlH₄, NaBH₄).[7][8] This allows for selective reactions at other functional groups within a molecule. The acetal group is, however, readily cleaved under acidic aqueous conditions, regenerating the original carbonyl.[7]

This protection-deprotection strategy is fundamental in multi-step synthesis. For instance, if a molecule contains both a ketone and an ester, and only the ester needs to be reduced, the more reactive ketone can be first protected as an acetal.

Caption: General workflow for using an acetal as a protecting group.

Applications in Research and Drug Development

The specific properties of this compound lend it to several key applications in the chemical and pharmaceutical industries.

-

Safer Formaldehyde Surrogate: Formaldehyde is a gas and a known carcinogen, making it hazardous to handle. This compound is a stable liquid that can serve as a synthetic equivalent, releasing formaldehyde in situ under acidic conditions. This makes it a safer and more convenient alternative for reactions requiring controlled delivery of formaldehyde.[1]

-

Pharmaceutical Intermediates: It is used in the synthesis of active pharmaceutical ingredients (APIs).[2] Its role as a protecting group allows for the construction of complex molecular architectures by preventing unwanted side reactions, a critical aspect of modern drug synthesis.

-

Fragrance and Cosmetics: In the fragrance industry, it is used to synthesize complex organic molecules that contribute to specific scents.[2] It can also be found in cosmetics and detergents as a solvent or additive.[2]

Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic methods. The expected spectral data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | δ ~4.6-4.7 ppm (s, 2H): Methylene protons (-O-CH₂ -O-).δ ~3.8-4.0 ppm (septet, 2H): Isopropyl methine protons (-CH (CH₃)₂).δ ~1.1-1.2 ppm (d, 12H): Isopropyl methyl protons (-CH(CH₃ )₂). |

| ¹³C NMR | δ ~95-97 ppm: Methylene carbon (-O-C H₂-O-).δ ~68-70 ppm: Isopropyl methine carbon (-C H(CH₃)₂).δ ~22-24 ppm: Isopropyl methyl carbons (-CH(C H₃)₂). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 132 (may be weak).Key Fragments: m/z = 117 ([M-CH₃]⁺), m/z = 87 ([M-OCH(CH₃)₂]⁺), m/z = 43 ([CH(CH₃)₂]⁺, base peak).(Reference data available from NIST via PubChem)[3] |

| IR Spectroscopy | ~2970-2870 cm⁻¹: Strong C-H stretching (alkane).~1150-1050 cm⁻¹: Strong C-O stretching (ether/acetal).Absence of: Strong broad peak at ~3300 cm⁻¹ (no O-H) and strong sharp peak at ~1715 cm⁻¹ (no C=O).(Reference data available from SpectraBase via PubChem)[3] |

Safety, Handling, and Storage Protocol

This compound is a flammable liquid and requires careful handling. The following protocol is designed to mitigate risks.

Hazard Identification

-

Physical Hazards: Flammable liquid with a low flash point (16 °C). Vapors can form explosive mixtures with air.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract. Avoid inhalation of vapors.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can cause vigorous or explosive reactions.[2]

Mandatory Handling Protocol

This protocol must be followed to ensure user safety and experimental integrity.

-

Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Nitrile or neoprene gloves.

-

Chemical splash goggles and a face shield.

-

A flame-retardant lab coat.

-

-

Ignition Source Control: Ensure no open flames, hot plates, or spark-producing equipment are in the vicinity. Use non-sparking tools for transfers. All equipment should be properly grounded to prevent static electricity discharge.

-

Chemical Transfer: When transferring the liquid, use a syringe or cannula for smaller quantities. For larger quantities, pour slowly and carefully to minimize splashing and vapor generation.

-

Spill Management: In case of a spill, immediately evacuate non-essential personnel. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated before re-entry.

-

Storage: Store in a tightly sealed, properly labeled container in a designated flammable liquids cabinet or a refrigerator rated for flammable material storage (2-8 °C).[2] Storing in a cool environment minimizes vapor pressure and reduces fire risk.

-

Waste Disposal: Dispose of all waste materials (including empty containers and contaminated absorbents) in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS 2568-89-0) is a valuable reagent whose utility is rooted in the predictable and stable nature of its acetal functional group. It serves as a practical solution for handling formaldehyde chemistry more safely and as a robust protecting group essential for the multi-step synthesis of complex targets in pharmaceuticals and other industries. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is paramount for its effective and safe application in the laboratory.

References

-

LookChem. (n.d.). Cas 2568-89-0, this compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Farmer, S. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Clinisciences. (n.d.). AG00BSBA-250mg | this compound [2568-89-0]. Retrieved from [Link]

- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.

-

Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-(Methylenebis(oxy))bis(propane). National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, August 5). Four-electron reduction of CO2: from formaldehyde and acetal synthesis to complex transformations. Chemical Science. Retrieved from [Link]

-

ACS Publications. (n.d.). Acetalization of Formaldehyde with Methanol in Batch and Continuous Reactive Distillation Columns. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Preparation of Formaldehyde and Acetaldehyde Acetals' Acetals are useful as protecting groups for both carbonyl compounds and al. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 2,2'-(Methylenebis(oxy))bis(propane) | C7H16O2 | CID 520225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2568-89-0 [sigmaaldrich.com]

- 5. AG00BSBA-250mg | this compound [2568-89-0] Clinisciences [clinisciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Diisopropoxymethane from Formaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of diisopropoxymethane, a valuable acetal with applications in various chemical industries. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the fundamental principles of the acid-catalyzed reaction between formaldehyde and isopropanol, offering a detailed exploration of reaction mechanisms, a comparative analysis of catalytic systems, and meticulously outlined experimental protocols. Furthermore, this guide addresses the critical aspects of product purification, characterization, and safety considerations inherent to the synthesis process. The content is structured to provide not only procedural instructions but also the underlying scientific rationale to empower researchers in optimizing this important transformation.

Introduction: The Significance and Applications of Diisopropoxymethane

Diisopropoxymethane (DIPM), also known as formaldehyde diisopropyl acetal, is a diether with the chemical formula C₇H₁₆O₂.[1] It serves as a versatile building block and solvent in organic synthesis. Its utility stems from the acetal functional group, which can act as a protective group for diols or as a source of a methylene bridge. As a safer alternative to formaldehyde, its reduced volatility and lower toxicity make it an attractive reagent in various chemical transformations.[1] This guide will provide a detailed exploration of its synthesis, focusing on the acid-catalyzed reaction of formaldehyde with isopropanol.

The Chemical Foundation: Reaction Mechanism and Thermodynamics

The synthesis of diisopropoxymethane from formaldehyde and isopropanol is a classic example of an acid-catalyzed acetalization reaction. The overall transformation can be represented as follows:

CH₂O + 2 (CH₃)₂CHOH ⇌ (CH₃)₂CHOCH₂OCH(CH₃)₂ + H₂O

The reaction proceeds in a stepwise manner, initiated by the protonation of the formaldehyde carbonyl group, which enhances its electrophilicity.

Stepwise Reaction Mechanism

The acid-catalyzed formation of diisopropoxymethane involves the following key steps:

-

Protonation of Formaldehyde: The acid catalyst (H⁺) protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Isopropanol: A molecule of isopropanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal.

-

Deprotonation to Form Hemiacetal: A base (such as another molecule of isopropanol or the conjugate base of the acid catalyst) removes a proton to yield a hemiacetal intermediate, isopropoxymethanol.

-

Protonation of the Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Formation of a Resonance-Stabilized Carbocation: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of isopropanol attacks the carbocation.

-

Deprotonation to Yield Diisopropoxymethane: A final deprotonation step yields the diisopropoxymethane product and regenerates the acid catalyst.

Caption: Acid-catalyzed mechanism for diisopropoxymethane synthesis.

Catalytic Systems: A Comparative Analysis

The choice of acid catalyst is paramount in the synthesis of diisopropoxymethane, influencing reaction rates, yields, and the ease of product purification. Both homogeneous and heterogeneous catalysts have been effectively employed.

Homogeneous Catalysts

Traditional mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts for this reaction. They offer high catalytic activity due to their excellent solubility in the reaction medium. However, their use presents challenges in terms of catalyst separation from the product and potential for corrosion. Neutralization and subsequent aqueous workup are typically required, which can lead to product loss and the generation of salt waste.

Heterogeneous Catalysts

Solid acid catalysts are often preferred in industrial settings due to their operational advantages. Acidic ion-exchange resins, such as the sulfonated polystyrene-divinylbenzene resin Amberlyst-15, are widely used.[2] These catalysts are easily separated from the reaction mixture by simple filtration, allowing for their reuse and simplifying the purification process. Other solid acid catalysts, including zeolites and acid-treated clays, can also be utilized.

| Catalyst Type | Catalyst Example | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid (H₂SO₄) | High activity, low cost. | Difficult to separate, corrosive, generates waste. |

| p-Toluenesulfonic Acid | High activity, crystalline solid. | Difficult to separate, generates waste. | |

| Heterogeneous | Amberlyst-15 | Easily separable, reusable, non-corrosive. | Higher initial cost, potential for lower activity. |

| Zeolites (e.g., HZSM-5) | Shape selectivity, high thermal stability. | Can be prone to deactivation, diffusion limitations. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of diisopropoxymethane using both homogeneous and heterogeneous catalysts.

Protocol 1: Synthesis using a Homogeneous Catalyst (Sulfuric Acid)

Materials:

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Isopropanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isopropanol (e.g., 200 mL) and formaldehyde (e.g., 0.5 moles).

-

Slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the stirred solution. The addition is exothermic.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

-

Cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 127°C.[1]

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

Materials:

-

Formaldehyde (as trioxane or paraformaldehyde for anhydrous conditions)

-

Isopropanol

-

Amberlyst-15 ion-exchange resin

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, distillation apparatus.

Procedure:

-

Activate the Amberlyst-15 resin by washing with isopropanol and drying.

-

In a round-bottom flask, combine isopropanol (e.g., 200 mL), formaldehyde source (e.g., 0.5 moles of formaldehyde from trioxane), and the activated Amberlyst-15 resin (e.g., 5-10 wt% of reactants).

-

Heat the mixture to reflux with vigorous stirring for 4-8 hours.

-

Monitor the reaction progress by GC or NMR.

-

Upon completion, cool the mixture to room temperature.

-

Remove the catalyst by filtration. The catalyst can be washed with isopropanol and reused.

-

Purify the filtrate by fractional distillation to obtain diisopropoxymethane.

Caption: Generalized experimental workflow for diisopropoxymethane synthesis.

Product Purification and Characterization

Purification of diisopropoxymethane requires careful attention due to potential challenges. The presence of water from the reaction can lead to the formation of azeotropes with isopropanol, making complete separation by simple distillation difficult.

Purification Strategies

-

Fractional Distillation: This is the primary method for purifying diisopropoxymethane. A fractionating column with sufficient theoretical plates is recommended to effectively separate the product from unreacted isopropanol and any byproducts.

-

Aqueous Workup: Washing the crude product with water helps to remove water-soluble impurities, including residual formaldehyde and isopropanol. However, some product may be lost due to its partial solubility in water.

-

Drying: Thorough drying of the organic phase before distillation is crucial to prevent the co-distillation of water.

Characterization

The identity and purity of the synthesized diisopropoxymethane can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (132.2 g/mol ).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

¹H NMR: Expect signals corresponding to the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the methylene protons of the central CH₂ group.

-

¹³C NMR: Expect signals for the methyl, methine, and methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong C-O stretching bands characteristic of an acetal and the absence of a broad O-H band from the starting isopropanol.

Safety Considerations

The synthesis of diisopropoxymethane requires adherence to strict safety protocols due to the hazardous nature of the reactants.

-

Formaldehyde: A known human carcinogen and a potent irritant to the eyes, skin, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood.

-

Isopropanol: A flammable liquid and an irritant. Avoid sources of ignition and ensure adequate ventilation.

-

Sulfuric Acid: Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diisopropoxymethane: A flammable liquid. Handle with care and avoid exposure to heat or open flames.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before commencing any experimental work.

Conclusion

The synthesis of diisopropoxymethane from formaldehyde and isopropanol is a robust and well-established chemical transformation. The choice between homogeneous and heterogeneous acid catalysis allows for flexibility in experimental design, with heterogeneous catalysts offering significant advantages in terms of product purification and catalyst reusability. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable chemical compound for a wide range of applications.

References

- Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC. (n.d.).

- Cas 2568-89-0,this compound | lookchem. (n.d.).

-

Amberlyst-15 in organic synthesis - Arkivoc. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Formaldehyde diisopropyl acetal molecular weight and formula

Technical Whitepaper: Formaldehyde Diisopropyl Acetal Systematic Characterization, Synthesis, and Application in Chemical Development [1][2]

Part 1: Executive Summary

This compound (FDIPA) —systematically known as diisopropoxymethane —represents a specialized class of acetal solvents and reagents utilized in advanced organic synthesis and pharmaceutical formulation.[1] Unlike its lower homolog, dimethoxymethane (DMM), FDIPA offers a unique balance of lipophilicity, boiling point elevation, and hydrolytic stability due to the steric bulk of its isopropyl groups.[1]

This guide serves as a definitive technical resource for researchers and drug development professionals.[1] It moves beyond basic property listing to explore the mechanistic utility of FDIPA: how its structure dictates its behavior in acid-catalyzed deprotection, its role as a formaldehyde surrogate, and its potential as a pH-responsive linker in drug delivery systems.[1]

Part 2: Physicochemical Profile & Structural Analysis

The fundamental utility of FDIPA lies in its molecular architecture.[1] The central methylene carbon is flanked by two bulky isopropoxy groups, providing significant steric shielding compared to primary alkyl acetals.[1]

Table 1: Critical Physicochemical Properties

| Property | Value | Technical Context |

| Chemical Name | This compound | Systematic: Diisopropoxymethane |

| CAS Number | 2568-89-0 | Unique identifier for regulatory tracking |

| Molecular Formula | C₇H₁₆O₂ | High C/O ratio implies high lipophilicity |

| Molecular Weight | 132.20 g/mol | Calculated: (7×12.[1][2][3][4][5][6]01) + (16×1.008) + (2×16.[1]00) |

| Boiling Point | 117–120 °C | Suitable for medium-temperature reflux reactions |

| Density | 0.82 g/cm³ | Less dense than water; facilitates phase separation |

| Refractive Index | 1.396 | Useful for purity verification via refractometry |

| Solubility | Immiscible in water; Soluble in EtOH, Ether | Excellent for extracting non-polar intermediates |

Structural Logic & Steric Implications

The isopropyl groups in FDIPA exert a steric protective effect on the acetal oxygens.[1] In biological or synthetic contexts, this steric hindrance retards the rate of protonation and subsequent hydrolysis compared to unbranched acetals.[1] This property is critical when designing controlled-release mechanisms where a delayed response to acidic environments (e.g., the lysosome or tumor microenvironment) is required.[1]

Part 3: Synthesis & Manufacturing Protocols

The synthesis of FDIPA is an equilibrium-driven process.[1] To achieve high yields, the reaction kinetics must be manipulated by removing water, typically via azeotropic distillation.[1]

Protocol: Acid-Catalyzed Acetalization

Reagents:

-

Paraformaldehyde (Solid source of formaldehyde, minimizes initial water content).[1]

-

Isopropanol (Excess, acts as solvent and reactant).[1]

-

p-Toluenesulfonic acid (p-TsOH) (Catalyst).[1]

-

Toluene or Cyclohexane (Entrainer for water removal).[1]

Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend paraformaldehyde (1.0 eq) in isopropanol (2.5 eq) and toluene.

-

Catalysis: Add p-TsOH (0.01 eq). The acidity protonates the depolymerizing formaldehyde, making it susceptible to nucleophilic attack by isopropanol.[1]

-

Reflux: Heat to reflux.[1] As the reaction proceeds, water is generated.[1][7] The toluene/water/isopropanol ternary azeotrope carries water into the trap.[1]

-

Equilibrium Shift: Continue reflux until water evolution ceases. This ensures the reversible reaction $ \text{R-OH} + \text{HCHO} \rightleftharpoons \text{Acetal} + \text{H}_2\text{O} $ is driven to completion.[1]

-

Purification: Neutralize the catalyst with sodium bicarbonate. Distill the organic layer to isolate FDIPA (BP ~118°C).

Visualization: Synthesis Pathway

Figure 1: The synthesis relies on driving the equilibrium forward by continuously removing the water byproduct.[1][7]

Part 4: Reactivity & Stability (Hydrolysis Mechanism)[1]

For drug development professionals, the hydrolysis profile of FDIPA is its most significant attribute.[1] Acetals are stable to base and nucleophiles but sensitive to acid.[1]

Mechanism of Action: Acid-Catalyzed Hydrolysis[1][8]

-

Protonation: An ether oxygen is protonated by environmental acid (

).[1] -

Cleavage: The bond breaks, releasing one molecule of isopropanol and forming a resonance-stabilized oxonium ion .[1]

-

Water Attack: Water attacks the electrophilic carbon of the oxonium ion.[1][8]

-

Collapse: A hemiacetal forms, which rapidly decomposes into formaldehyde and the second isopropanol molecule.[1]

Why this matters: In prodrug design, this mechanism allows the release of active agents (if linked via the acetal) specifically in acidic tissues (e.g., inflamed tissue, pH < 6.[1]5) while remaining stable in systemic circulation (pH 7.4).[1]

Visualization: Hydrolysis Mechanism

Figure 2: The formation of the oxonium ion is the rate-limiting step, influenced by the steric bulk of the isopropyl groups.[1]

Part 5: Applications in R&D and Drug Development

Solvent Engineering

FDIPA is a "green" alternative to chlorinated solvents and lower ethers.[1]

-

Grignard Reactions: Like THF, the oxygens in FDIPA can coordinate magnesium, stabilizing Grignard reagents, but its higher boiling point allows for higher reaction temperatures.[1]

-

Extraction: Its hydrophobicity (

chain equivalent) makes it excellent for partitioning organic compounds from aqueous phases.[1]

Formaldehyde Surrogate

Handling gaseous formaldehyde is hazardous.[1] FDIPA acts as a "masked" formaldehyde source.[1]

-

Reaction: In the presence of a Lewis acid (e.g.,

), FDIPA generates an electrophilic oxonium species in situ.[1] -

Application: Used in Prins reactions or Mannich reactions to introduce a methylene bridge (

) without handling toxic formalin solutions.[1]

pH-Sensitive Linkers (Prodrugs)

While less common than cyclic acetals, acyclic acetals like FDIPA serve as models for pH-sensitive drug linkers.[1]

-

Concept: Conjugating a drug with a hydroxyl group to a formaldehyde acetal creates a promoiety that cleaves in the acidic endosome.[1]

-

Advantage: The isopropyl group provides a slower hydrolysis rate than methyl groups, allowing for "fine-tuning" of the release kinetics.[1]

Part 6: Safety & Handling

-

Flammability: Highly flammable liquid.[1] Flash point ~16°C. Grounding is mandatory during transfer.[1]

-

Toxicity: Metabolizes to isopropanol and formaldehyde.[1] Formaldehyde is a known carcinogen; therefore, FDIPA must be handled in a fume hood to prevent inhalation of hydrolysis vapors.[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent autoxidation to peroxides, although acetals are generally more resistant to peroxide formation than ethers.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520226, Methane, diisobutoxy- (Analogous Structure Reference). Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1][9][10] (Standard text for acetal hydrolysis mechanisms).

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Reference for acetal formation and cleavage protocols).

-

ChemSRC (2025). Diisopropoxymethane MSDS and Physical Data. Retrieved from [Link][1]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 2568-89-0 [chemicalbook.com]

- 3. diisopropoxymethane | CAS#:2568-89-0 | Chemsrc [chemsrc.com]

- 4. Diisopropyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 5. AG00BSBA-250mg | this compound [2568-89-0] Clinisciences [clinisciences.com]

- 6. lookchem.com [lookchem.com]

- 7. youtube.com [youtube.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Methane, diisobutoxy- | C9H20O2 | CID 520226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diisopropyl Methylphosphonate | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Formaldehyde Diisopropyl Acetal in Organic Solvents

Introduction

Formaldehyde diisopropyl acetal (also known as diisopropoxymethane) is a valuable compound in organic synthesis, often utilized as a protecting group for diols and as a synthetic intermediate.[1] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for researchers, process chemists, and drug development professionals to ensure optimal reaction conditions, facilitate purification processes, and develop robust formulations.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present qualitative solubility data based on established chemical principles, and provide detailed, field-proven methodologies for the precise experimental determination of its solubility.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This axiom is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.[2]

This compound possesses a molecular structure that dictates its solubility profile. The presence of two ether oxygen atoms introduces polarity and the capacity for hydrogen bond acceptance.[3] However, the two isopropyl groups and the central methylene group contribute to its nonpolar, lipophilic character. This dual nature suggests that this compound will exhibit favorable solubility in a broad spectrum of organic solvents, from polar aprotic to nonpolar.

The following diagram illustrates the key molecular features of this compound that influence its solubility:

Caption: Key molecular features of this compound governing its solubility.

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative data for this compound is not extensively published, its structural characteristics and the behavior of similar compounds, such as diisopropyl ether, allow for a reliable prediction of its qualitative solubility. The following table summarizes the expected solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible | The ether groups of the acetal can accept hydrogen bonds from the hydroxyl groups of the alcohols, and the alkyl groups are compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Both are polar aprotic solvents, and their polarities are well-matched for strong dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Miscible | "Like dissolves like" is strongly applicable here. Both solute and solvents are ethers, ensuring favorable intermolecular forces. |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes | Soluble to Miscible | The nonpolar alkyl groups of the acetal interact favorably with the aromatic rings via van der Waals forces.[4][5] |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble to Miscible | These solvents have polarities that are compatible with this compound, facilitating dissolution.[6] |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents allows for effective solvation of the polar ether portion of the acetal. |

| Nonpolar Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble to Sparingly Soluble | Solubility will depend on the balance of polar and nonpolar interactions. While the alkyl groups are compatible, the polar ether core may limit miscibility. |

| Water | Insoluble | The large nonpolar alkyl groups dominate, preventing significant interaction with the highly polar water molecules.[1] |

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise solubility data, experimental determination is essential. The following protocol outlines a robust and self-validating method for determining the solubility of this compound in an organic solvent of interest. The "shake-flask" method is a widely accepted technique for this purpose.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method (e.g., NMR)[8][9]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 5.00 mL) of the selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solute remains.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is considered at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated GC-FID or quantitative NMR method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area for GC) against the concentration of the standards.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a weight percentage.

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following self-validating checks should be incorporated:

-

Multiple Time Points: Analyze samples taken at different equilibration times (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should be consistent across the later time points.

-

Reproducibility: Prepare and analyze multiple replicate samples to assess the precision of the method.

-

Mass Balance: After sampling, carefully evaporate the solvent from the remaining slurry and weigh the residual solute. This can provide a rough confirmation of the solubility measurement.

Conclusion

This compound is a versatile organic compound with broad solubility in a wide array of organic solvents. Its molecular structure, containing both polar ether functionalities and nonpolar alkyl groups, allows for favorable interactions with alcohols, ketones, ethers, aromatic hydrocarbons, and halogenated solvents. For applications demanding high precision, the detailed experimental protocol provided in this guide offers a reliable and self-validating approach to quantify its solubility in any organic solvent of interest. A thorough understanding and experimental verification of solubility are critical for the successful application of this compound in research, development, and manufacturing.

References

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010). [Link]

-

Ataman Kimya. (n.d.). DIISOPROPYL ETHER. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520225, 2,2'-(Methylenebis(oxy))bis(propane). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8153, Xylene. Retrieved from [Link]

-

DEZA, a.s. (n.d.). Aromatic solvents. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). HALOGENATED SOLVENTS. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. AG00BSBA-250mg | this compound [2568-89-0] Clinisciences [clinisciences.com]

- 4. Aromatic solvents | DEZA [deza.cz]

- 5. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. idc-online.com [idc-online.com]

- 7. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Diisopropoxymethane

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropoxymethane, a formal acetal, finds utility in various chemical syntheses. A thorough understanding of its thermodynamic stability is paramount for its safe handling, storage, and application, particularly in the context of pharmaceutical development where process safety and product purity are critical. This guide provides a comprehensive technical overview of the thermodynamic stability of diisopropoxymethane, addressing both theoretical and practical aspects. It delves into the key factors governing its stability, including its susceptibility to hydrolysis and auto-oxidation leading to peroxide formation. In the absence of extensive experimental thermodynamic data in the public domain, this guide uniquely presents a robust framework for the computational prediction of key thermodynamic parameters. Furthermore, it outlines detailed experimental protocols for the empirical assessment of thermal stability and peroxide content, ensuring a self-validating system of analysis.

Introduction: The Chemical Nature and Importance of Diisopropoxymethane Stability

Diisopropoxymethane ((CH₃)₂CHOCH₂OCH(CH₃)₂) is a dialkoxymethane characterized by the presence of two isopropyl ether groups attached to a central methylene carbon. As an acetal, its stability is intrinsically linked to the chemical behavior of the acetal functional group. While acetals are generally stable under neutral and basic conditions, they are susceptible to hydrolysis in acidic environments.[1][2] This reactivity is a cornerstone of their use as protecting groups in organic synthesis.[1]

However, the thermodynamic stability of diisopropoxymethane extends beyond its hydrolytic pathway. A significant, and often hazardous, aspect of its chemistry is its propensity to form explosive peroxides upon storage and exposure to atmospheric oxygen.[3] This auto-oxidation process is a critical safety consideration for any professional working with this compound.

This guide will explore the thermodynamic landscape of diisopropoxymethane through three primary lenses:

-

Theoretical Thermodynamic Stability: Estimation of fundamental thermodynamic properties such as enthalpy and Gibbs free energy of formation.

-

Chemical Decomposition Pathways: A detailed examination of the mechanisms of hydrolysis and peroxide formation.

-

Experimental Assessment of Stability: Practical, step-by-step protocols for evaluating the thermal stability and peroxide content of diisopropoxymethane.

The following diagram illustrates the logical flow of this comprehensive guide.

Caption: Logical structure of the technical guide.

Theoretical Thermodynamic Stability: A Computational Approach

Rationale for Computational Methods

High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, are well-established for calculating thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[6][7] These methods systematically combine results from different levels of theory and basis sets to achieve a high degree of accuracy.[8] For a molecule of the size of diisopropoxymethane, these methods offer a balance of accuracy and computational feasibility.

An alternative, less computationally intensive approach is the Benson group increment theory.[4][5] This method estimates thermodynamic properties by summing the contributions of constituent molecular groups.[9] While generally less accurate than high-level ab initio calculations, it can provide a rapid and useful estimation.

Proposed Computational Workflow for Determining Thermodynamic Parameters

The following workflow outlines the steps to calculate the standard enthalpy and Gibbs free energy of formation of diisopropoxymethane using a high-accuracy composite method like G3 theory within a computational chemistry package such as Gaussian.[10][11]

Caption: Computational workflow for thermodynamic property prediction.

Step-by-Step Methodology:

-

Geometry Optimization: The first step is to find the lowest energy conformation of the diisopropoxymethane molecule. This is typically done using a reliable density functional theory (DFT) method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[10]

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using more accurate levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G3 theory).[6][12]

-

Composite Energy Calculation: The energies from the various calculations are combined in a specific manner defined by the composite method's protocol to yield a highly accurate total electronic energy.

-

Calculation of Thermodynamic Properties: The standard enthalpy of formation at 298.15 K can be calculated using the atomization method. This involves calculating the enthalpy change for the reaction that breaks the molecule into its constituent atoms in their gaseous standard states. The Gibbs free energy of formation can be calculated similarly, incorporating the entropy change of the atomization reaction.

Table 1: Estimated Thermodynamic Properties of Diisopropoxymethane

| Thermodynamic Property | Estimated Value (Method) | Significance |

| Standard Enthalpy of Formation (ΔHf°) | To be calculated (G3 Theory) | Indicates the energy released or absorbed upon formation from its elements. A negative value signifies an exothermic formation and greater enthalpic stability. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | To be calculated (G3 Theory) | Represents the spontaneity of the formation reaction under standard conditions. A negative value indicates a spontaneous process. |

Chemical Decomposition Pathways

The thermodynamic stability of diisopropoxymethane is practically defined by its susceptibility to decomposition. The two primary pathways of concern are hydrolysis and auto-oxidation.

Hydrolysis: The Role of Acidity

Acetals are stable in neutral to basic conditions but readily undergo hydrolysis in the presence of acid and water to revert to the parent aldehyde (formaldehyde in this case) and alcohol (isopropanol).[1][2] The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.[2]

Mechanism of Acid-Catalyzed Hydrolysis:

The hydrolysis proceeds through a stepwise mechanism involving protonation of one of the ether oxygens, followed by the departure of an isopropanol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation and repetition of the process on the second alkoxy group leads to the final products.[1]

Caption: Simplified mechanism of acid-catalyzed hydrolysis of diisopropoxymethane.

Auto-oxidation and Peroxide Formation: A Significant Hazard

Like many ethers and acetals, diisopropoxymethane is prone to auto-oxidation in the presence of oxygen, a process that is often initiated by light.[3] This free-radical chain reaction leads to the formation of hydroperoxides and peroxides, which are thermally and mechanically unstable and can be explosive, especially upon concentration.[13]

Mechanism of Peroxide Formation:

The generally accepted mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen by a radical initiator. The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another diisopropoxymethane molecule, propagating the chain reaction and forming a hydroperoxide.[14]

Caption: Free-radical chain mechanism for peroxide formation in diisopropoxymethane.

Experimental Assessment of Stability

To ensure the safe use of diisopropoxymethane, particularly for material that has been stored for some time, experimental verification of its stability is crucial. The following protocols are designed to provide a comprehensive assessment.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is an excellent tool for screening for exothermic decomposition events that could indicate thermal instability.[16][17]

Experimental Protocol for DSC Analysis:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 2-5 mg of diisopropoxymethane into a volatile sample pan (hermetically sealed aluminum pan with a pinhole lid).[18] An empty, hermetically sealed pan should be used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[15] The upper-temperature limit should be determined by a preliminary TGA scan to avoid significant sample loss before decomposition.[18]

-

Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: Analyze the resulting thermogram for any exothermic events (peaks). Determine the onset temperature of any exotherm, which is an indicator of the temperature at which decomposition begins, and the enthalpy of the decomposition (the area under the peak).[19] A large, sharp exotherm at a relatively low temperature would indicate significant thermal instability.

Volatility and Decomposition Profile by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21] For diisopropoxymethane, TGA is useful for determining its boiling point and observing its decomposition profile.

Experimental Protocol for TGA Analysis:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of diisopropoxymethane into an appropriate TGA sample pan (e.g., aluminum or platinum).[1]

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).[1]

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of e.g., 20 mL/min) to isolate thermal decomposition from oxidation.

-

-

Data Analysis: The TGA curve will show a mass loss corresponding to the volatilization of the sample, followed by any mass loss due to decomposition. The onset temperature of the decomposition step provides information on the thermal stability of the compound.

Quantification of Peroxide Content

Regular testing for peroxides is a critical safety measure for stored diisopropoxymethane. A common and reliable method is iodometric titration.[22][23]

Experimental Protocol for Peroxide Value Determination (Iodometric Titration):

-

Reagent Preparation:

-

Solvent Mixture: Prepare a mixture of glacial acetic acid and a suitable organic solvent (e.g., isooctane) in a 3:2 ratio.

-

Saturated Potassium Iodide (KI) Solution: Prepare a saturated aqueous solution of potassium iodide. This should be freshly prepared or stored in the dark.

-

Standardized Sodium Thiosulfate Solution (Na₂S₂O₃): Prepare a 0.01 N or 0.1 N sodium thiosulfate solution and standardize it against a primary standard (e.g., potassium iodate).

-

Starch Indicator Solution: Prepare a 1% (w/v) starch solution.

-

-

Titration Procedure: a. In a flask, add a known volume of the solvent mixture (e.g., 30 mL). b. Add a precisely weighed amount of the diisopropoxymethane sample (e.g., 5 g). c. Add a small volume of the saturated KI solution (e.g., 0.5 mL).[24] Swirl the flask and let it stand in the dark for one minute. d. Add deionized water (e.g., 30 mL) and a few drops of the starch indicator solution. e. Titrate the liberated iodine with the standardized sodium thiosulfate solution until the blue color disappears.[25] f. Perform a blank titration using the same procedure but without the diisopropoxymethane sample.

-

Calculation: The peroxide value (in meq/kg) is calculated using the following formula: Peroxide Value = [ (V - V₀) * N * 1000 ] / m Where:

-

V = volume of Na₂S₂O₃ solution used for the sample (mL)

-

V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)

-

N = normality of the Na₂S₂O₃ solution

-

m = mass of the sample (g)

-

Table 2: Summary of Experimental Stability Assessment

| Technique | Parameter Measured | Interpretation |

| DSC | Onset temperature of exotherm, Enthalpy of decomposition | Lower onset temperature and higher enthalpy indicate lower thermal stability. |

| TGA | Onset temperature of decomposition | Indicates the temperature at which significant mass loss due to decomposition begins. |

| Iodometric Titration | Peroxide Value (meq/kg) | Quantifies the concentration of hazardous peroxides. A value > 30 ppm may indicate a significant hazard.[26] |

Safe Handling and Storage

Based on the thermodynamic and chemical stability profile of diisopropoxymethane, the following handling and storage procedures are imperative:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, opaque container, away from light and sources of ignition.[26][27][28] Consider storage under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure, especially for long-term storage.[28]

-

Handling: Always handle diisopropoxymethane in a well-ventilated area, preferably in a chemical fume hood.[27] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Peroxide Monitoring: Regularly test for the presence of peroxides, especially before any distillation or evaporation process.[26][28] Label containers with the date received and the date opened to track the potential for peroxide formation.

-

Disposal: Dispose of diisopropoxymethane and any contaminated materials in accordance with local, state, and federal regulations. Never dispose of material with a high peroxide content without consulting with safety professionals.

Conclusion

The thermodynamic stability of diisopropoxymethane is a multifaceted issue that requires a comprehensive understanding of its theoretical underpinnings and practical chemical behavior. While direct experimental thermodynamic data is scarce, this guide has established a robust framework for its computational estimation. The primary drivers of its instability are acid-catalyzed hydrolysis and, more critically from a safety perspective, auto-oxidation to form explosive peroxides. The detailed experimental protocols provided for DSC, TGA, and peroxide quantification offer a self-validating system for researchers and drug development professionals to assess the stability and safety of diisopropoxymethane. By integrating theoretical understanding with rigorous experimental verification, the risks associated with this versatile compound can be effectively managed, ensuring its safe and reliable application in scientific endeavors.

References

-

ProPhyPlus, thermodynamic software - Fives ProSim. (n.d.). Retrieved January 28, 2026, from [Link]

-

Benson group increment theory - Grokipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Computational Thermodynamics - Thermo-Calc Software. (n.d.). Retrieved January 28, 2026, from [Link]

-

Benson group increment theory - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776. [Link]

-

Barroso, J. (2019, August 7). Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

-

Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved January 28, 2026, from [Link]

- Peroxides and peroxide- forming compounds. (2001). Chemical Health & Safety, 8(5), 15-22.

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (2000, June 2). Thermochemistry in Gaussian. Retrieved from [Link]

-

Thermodynamics Software - Thermo-Calc Software. (n.d.). Retrieved January 28, 2026, from [Link]

- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. The Journal of Chemical Physics, 109(18), 7764.

-

ASTM E537-20, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2020,

- Simões, A. R., et al. (2006). Determination of peroxide value of edible oils by FTIR spectroscopy using polyethylene film. Journal of the American Oil Chemists' Society, 83(1), 21-25.

-

Determining Volatile Organic Compounds by Differential Scanning Calorimetry. (n.d.). TA Instruments. Retrieved from [Link]

- 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. (2020). TA Instruments.

- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). On Comparison of Experimental Thermochemical Data with G3 Theory. The Journal of Physical Chemistry A, 104(25), 5910-5918.

- Stahl, S. S., & Alsters, P. L. (Eds.). (2016). Liquid Phase Aerobic Oxidation Catalysis: Industrial Applications and Academic Perspectives. John Wiley & Sons.

-

Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.). University of Pittsburgh. Retrieved from [Link]

-

Open source code: Thermopack software perfoms thermodynamic calculations. (2024, December 10). SINTEF. Retrieved from [Link]

- ASTM E537-12, Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012 (Withdrawn 2020).

-

Peroxide Value of Edible Oils and Fats using Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

-

How to calculate the enthalpy of reaction using Gaussian 09? (2018, July 30). Chemistry Stack Exchange. Retrieved from [Link]

-

Sample Preparation – DSC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

- Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved from [Link]

-

The Thermal Stability of Chemicals by Differential Scanning Calorimetry. (n.d.). Scribd. Retrieved from [Link]

-

Peroxide Forming Chemical Storage Guidelines. (n.d.). Concordia University. Retrieved from [Link]

-

TGA - Thermogravimetric Analysis Testing. (n.d.). ioKinetic. Retrieved from [Link]

-

Peroxides are often added to free-radical reactions as initiators... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

-

Acetal - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Computational Thermodynamics - Knowledge, Tools and Applications. (n.d.). Retrieved January 28, 2026, from [Link]

-

Example of Thermochemistry Calculation in Gaussian 09. (2012, October 2). YouTube. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. (2012, December 20). YouTube. Retrieved from [Link]

-

Thermal Stability Testing. (n.d.). Fauske & Associates, LLC. Retrieved from [Link]

- Estimation of Enthalpy of Formation Using Benson Group Addition and Functional Group Correction. (2019).

-

ASTM E537-20. (n.d.). ASTM International. Retrieved from [Link]

-

GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.). Retrieved from [Link]

-

The Development of Organic Peroxide Mediated Oxidations. (n.d.). CORE. Retrieved from [Link]

-

Determination of Peroxide value (POV) in fats and oils. (n.d.). Xylem Analytics. Retrieved from [Link]

-

-

Benson Module. (2023, September 6). Metso. Retrieved from [Link]

-

-

Gaussian 09 - Heat of Formation. (2019, November 18). Reddit. Retrieved from [Link]

-

Interpreting DSC Data. (n.d.). UCSB MRL. Retrieved from [Link]

-

Determination of Peroxide Value in Oil: Insights and Methods. (2023, December 17). CDR FoodLab®. Retrieved from [Link]

-

The Formation of Peroxides. (2015, February 15). YouTube. Retrieved from [Link]

-

“Peroxide-Forming Chemicals” Safety Guidelines. (n.d.). Concordia University. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Aurigaresearch. Retrieved from [Link]

-

Quantum chemistry composite methods - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

Sources

- 1. cdpr.ca.gov [cdpr.ca.gov]

- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 3. concordia.ca [concordia.ca]

- 4. grokipedia.com [grokipedia.com]

- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 9. metso.com [metso.com]

- 10. joaquinbarroso.com [joaquinbarroso.com]

- 11. gaussian.com [gaussian.com]

- 12. researchgate.net [researchgate.net]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. tainstruments.com [tainstruments.com]

- 16. store.astm.org [store.astm.org]

- 17. fauske.com [fauske.com]

- 18. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. img.antpedia.com [img.antpedia.com]

- 20. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 21. aurigaresearch.com [aurigaresearch.com]

- 22. mt.com [mt.com]

- 23. xylemanalytics.com [xylemanalytics.com]

- 24. metrohm.com [metrohm.com]

- 25. cdrfoodlab.com [cdrfoodlab.com]

- 26. wcu.edu [wcu.edu]

- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 28. rmu.edu [rmu.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Formaldehyde Diisopropyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of formaldehyde diisopropyl acetal, also known as diisopropoxymethane. As a valuable protecting group and synthetic intermediate in organic chemistry, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document moves beyond a simple data sheet to provide a comprehensive analysis grounded in fundamental NMR principles and practical, field-tested insights.

Introduction: The Structural Significance of this compound

This compound (C₇H₁₆O₂) is an organic compound formed from the reaction of formaldehyde with two equivalents of isopropanol under acidic conditions. Its utility in organic synthesis stems from its stability under neutral to basic conditions and its facile deprotection under acidic conditions, making it an effective protecting group for diols.

A foundational understanding of its ¹H NMR spectrum is paramount for any researcher utilizing this compound. NMR spectroscopy serves as a powerful tool for verifying the structure and purity of the acetal. This guide will dissect the expected ¹H NMR spectrum, explaining the underlying principles that govern the chemical shifts, signal multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound highlighting the three distinct proton environments (Ha, Hb, Hc).

Based on the analysis of structurally similar compounds and established NMR principles, the following spectral characteristics are anticipated:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Methylene protons (O-CH₂ -O) | ~4.6 - 4.8 | Singlet | 2H | N/A |

| Methine protons (-CH (CH₃)₂) | ~3.6 - 3.8 | Septet | 2H | ~6.0 - 7.0 |

| Methyl protons (-CH(CH₃ )₂) | ~1.1 - 1.2 | Doublet | 12H | ~6.0 - 7.0 |

In-depth Analysis of Each Signal

-

Methylene Protons (O-CH₂-O): The two protons of the central methylene group are chemically equivalent and are flanked by two oxygen atoms. This environment results in significant deshielding, pushing their chemical shift downfield to an estimated range of 4.6-4.8 ppm.[1] Since there are no adjacent protons, this signal will appear as a sharp singlet.

-

Methine Protons (-CH(CH₃)₂): The two methine protons of the isopropyl groups are also chemically equivalent. Each is bonded to an oxygen atom, which deshields them, leading to a chemical shift in the region of 3.6-3.8 ppm. Each methine proton is coupled to the six equivalent protons of the adjacent methyl groups. According to the n+1 rule, this results in a septet (a signal split into seven lines).[2]

-

Methyl Protons (-CH(CH₃)₂): The twelve methyl protons, distributed among four methyl groups, are all chemically equivalent due to free rotation. These protons are the most shielded in the molecule, and their signal is expected to appear upfield at approximately 1.1-1.2 ppm. Each methyl group is coupled to the single adjacent methine proton, resulting in a doublet (a signal split into two lines).[2] The coupling constant for this doublet will be identical to that of the methine septet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, adherence to a rigorous experimental protocol is essential. This protocol ensures the accuracy and reproducibility of the spectral data.

Sample Preparation Workflow

Caption: Standard workflow for preparing an NMR sample of this compound.

Step-by-Step Methodology:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for organic compounds and its relatively clean spectral window.[3] The residual proton signal of CDCl₃ at ~7.26 ppm can serve as a secondary chemical shift reference.[3]

-

Sample Concentration: Weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4] Gently swirl the vial to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Final Volume Adjustment: Ensure the final liquid height in the NMR tube is approximately 4-5 cm to optimize the shimming process.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine analysis. |

| Solvent | CDCl₃ | Standard solvent for non-polar organic compounds. |

| Temperature | 298 K | Standard operating temperature. |

| Number of Scans | 8-16 | Sufficient for good signal-to-noise ratio with the given sample concentration. |

| Relaxation Delay | 1-2 s | Allows for adequate relaxation of protons between scans. |

| Acquisition Time | 2-4 s | Determines the resolution of the spectrum. |

| Spectral Width | 12-16 ppm | Encompasses the expected chemical shift range for organic molecules. |

Data Processing and Interpretation